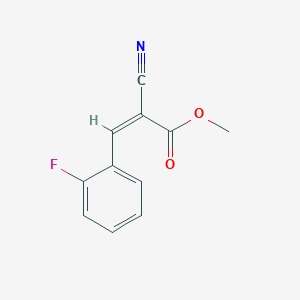![molecular formula C21H29N5O2S B11209999 3-(4-Methylpiperazin-1-yl)-6-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine](/img/structure/B11209999.png)
3-(4-Methylpiperazin-1-yl)-6-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE is a complex organic compound that features a pyridazine core substituted with piperidine and piperazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, piperidine, and piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine and piperazine derivatives, such as:
Uniqueness
What sets 3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
Formule moléculaire |
C21H29N5O2S |
|---|---|
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
3-(4-methylpiperazin-1-yl)-6-(4-methyl-3-piperidin-1-ylsulfonylphenyl)pyridazine |
InChI |
InChI=1S/C21H29N5O2S/c1-17-6-7-18(16-20(17)29(27,28)26-10-4-3-5-11-26)19-8-9-21(23-22-19)25-14-12-24(2)13-15-25/h6-9,16H,3-5,10-15H2,1-2H3 |
Clé InChI |
XGDGMYPNQZQZJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C)S(=O)(=O)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11209933.png)
![5-(3-Bromophenyl)-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11209946.png)

![7-(2,5-Dimethoxyphenyl)-5-(4-ethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11209954.png)

![Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B11209972.png)
![7'-Ethoxy-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11209974.png)
![N,7-bis(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11209977.png)
![N-butyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209984.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B11209991.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate](/img/structure/B11209996.png)
![N-(2,5-Diethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide](/img/structure/B11210002.png)
![1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210004.png)
![(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B11210008.png)
